molecular formula C21H21N3OS B12162587 4-(1,3-benzothiazol-2-yl)-N-[2-(1H-indol-3-yl)ethyl]butanamide

4-(1,3-benzothiazol-2-yl)-N-[2-(1H-indol-3-yl)ethyl]butanamide

Cat. No.: B12162587
M. Wt: 363.5 g/mol
InChI Key: GZEYOWVPAXXKSS-UHFFFAOYSA-N
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Description

4-(1,3-benzothiazol-2-yl)-N-[2-(1H-indol-3-yl)ethyl]butanamide is a complex organic compound that features a benzothiazole ring and an indole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1,3-benzothiazol-2-yl)-N-[2-(1H-indol-3-yl)ethyl]butanamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized by the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.

    Attachment of the Indole Moiety: The indole moiety can be introduced through a coupling reaction with an appropriate indole derivative, often using a palladium-catalyzed cross-coupling reaction.

    Formation of the Butanamide Linker: The final step involves the formation of the butanamide linker, which can be achieved through an amide coupling reaction between the benzothiazole-indole intermediate and a butanoic acid derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to improve yield and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

4-(1,3-benzothiazol-2-yl)-N-[2-(1H-indol-3-yl)ethyl]butanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, particularly at the benzothiazole and indole rings, using suitable electrophiles or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Halogenating agents or alkylating agents under controlled temperature and solvent conditions.

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with potentially unique properties and applications.

Scientific Research Applications

4-(1,3-benzothiazol-2-yl)-N-[2-(1H-indol-3-yl)ethyl]butanamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 4-(1,3-benzothiazol-2-yl)-N-[2-(1H-indol-3-yl)ethyl]butanamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of the compound.

Comparison with Similar Compounds

Similar Compounds

  • 4-(1,3-benzothiazol-2-yl)-N-[2-(1H-benzotriazol-1-yl)ethyl]butanamide
  • 4-(1,3-benzothiazol-2-yl)-N-[2-(1H-pyrrolyl)ethyl]butanamide

Uniqueness

4-(1,3-benzothiazol-2-yl)-N-[2-(1H-indol-3-yl)ethyl]butanamide is unique due to the presence of both benzothiazole and indole rings, which confer distinct electronic and steric properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C21H21N3OS

Molecular Weight

363.5 g/mol

IUPAC Name

4-(1,3-benzothiazol-2-yl)-N-[2-(1H-indol-3-yl)ethyl]butanamide

InChI

InChI=1S/C21H21N3OS/c25-20(10-5-11-21-24-18-8-3-4-9-19(18)26-21)22-13-12-15-14-23-17-7-2-1-6-16(15)17/h1-4,6-9,14,23H,5,10-13H2,(H,22,25)

InChI Key

GZEYOWVPAXXKSS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CCNC(=O)CCCC3=NC4=CC=CC=C4S3

Origin of Product

United States

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